molecular formula C11H11BrO3 B13668169 Ethyl 4-acetyl-2-bromobenzoate

Ethyl 4-acetyl-2-bromobenzoate

Cat. No.: B13668169
M. Wt: 271.11 g/mol
InChI Key: QHESKSDMDKYBHP-UHFFFAOYSA-N
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Description

Ethyl 4-acetyl-2-bromobenzoate (CAS: 1273028-68-4) is a brominated aromatic ester with the molecular formula C₁₁H₁₁BrO₃ and a molecular weight of 271.11 g/mol . Its structure features a bromine atom at the ortho-position and an acetyl group at the para-position relative to the ester moiety. This compound is characterized by:

  • Purity: ≥95% (typical commercial grade)
  • Storage: Requires refrigeration at 2–8°C to maintain stability .
  • Applications: Primarily used as an intermediate in organic synthesis, leveraging its reactive bromine and acetyl groups for cross-coupling reactions or further functionalization.

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

ethyl 4-acetyl-2-bromobenzoate

InChI

InChI=1S/C11H11BrO3/c1-3-15-11(14)9-5-4-8(7(2)13)6-10(9)12/h4-6H,3H2,1-2H3

InChI Key

QHESKSDMDKYBHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C(=O)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-acetyl-2-bromobenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 4-acetylbenzoate. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetyl-2-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-acetyl-2-bromobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-acetyl-2-bromobenzoate involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom. In reduction reactions, the carbonyl group undergoes nucleophilic addition, leading to the formation of alcohols. The specific pathways and targets depend on the nature of the reaction and the reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of Ethyl 4-acetyl-2-bromobenzoate with analogous brominated benzoate esters, focusing on molecular properties, substituent effects, and applications.

Structural and Molecular Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 1273028-68-4 C₁₁H₁₁BrO₃ 271.11 2-bromo, 4-acetyl
Ethyl 2-(4-bromophenyl)-2-oxoacetate 20201-26-7 C₁₀H₉BrO₃ 257.08 4-bromophenyl, 2-oxo
Ethyl 4-bromobenzoate C₉H₉BrO₂ 229.07 4-bromo
2-(4-Bromophenyl)-2-oxoethyl 4-chlorobenzoate C₁₅H₁₀BrClO₃ 353.60 4-bromo, 4-chloro, 2-oxoethyl

Key Observations :

  • Substituent Diversity : this compound uniquely combines electron-withdrawing bromine and acetyl groups, enhancing its reactivity in electrophilic substitutions compared to simpler analogs like Ethyl 4-bromobenzoate.
  • Molecular Weight: Higher molecular weight in this compound (271.11 vs.
This compound
  • Bromine Reactivity : The ortho-bromine facilitates Suzuki-Miyaura or Ullmann couplings for biaryl synthesis .
  • Acetyl Group: Acts as a directing group in electrophilic aromatic substitution (e.g., nitration) and participates in condensation reactions (e.g., Knoevenagel) .
Ethyl 2-(4-bromophenyl)-2-oxoacetate
  • Oxo Group Utility : The 2-oxo moiety enables photolytic cleavage under mild conditions, useful in photoresponsive materials or protecting-group strategies .
2-(4-Bromophenyl)-2-oxoethyl 4-chlorobenzoate
  • Dual Halogenation : The 4-chloro and 4-bromo substituents enhance electrophilicity, making it a precursor for heterocycles (e.g., oxazoles) .

Bioactivity and Industrial Relevance

  • This compound: Limited bioactivity data exist, but its structural analogs (e.g., phenacyl benzoates) are employed in photolysis-driven drug delivery systems .
  • Ethyl Acetate Extracts: Compounds like those in turmeric and ginger (e.g., curcuminoids) exhibit antifungal properties, though this compound’s bioactivity remains unexplored .

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